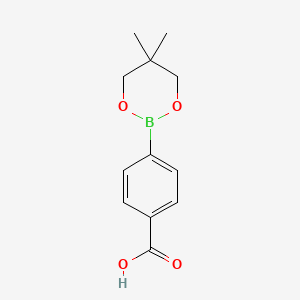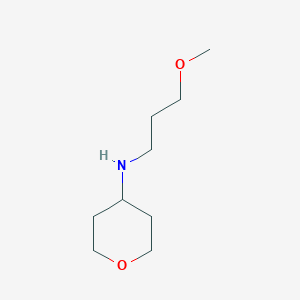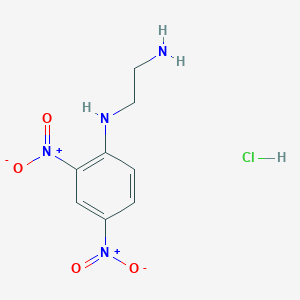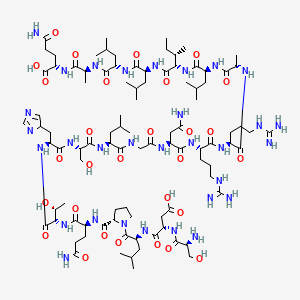
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Descripción general
Descripción
The compound “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid” is also known as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane . It has a molecular formula of C11H15BO2 and a molecular weight of 190.05 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a 1,3,2-dioxaborinane ring, which is further substituted with two methyl groups . The exact mass of the compound is 234.1063391 .Physical and Chemical Properties Analysis
This compound has a density of 1.00±0.1 g/cm3 (Predicted), a melting point of 62-66 °C (lit.), and a boiling point of 287.8±9.0 °C (Predicted) . It also has a refractive index of 1.493 .Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been utilized in Suzuki cross-coupling reactions. For instance, a study demonstrated the successful cross-coupling of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters, including 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, to obtain biaryls in good yield. This process was optimized using anhydrous benzene at reflux and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, H., Signorella, S., & Drian, C. L., 2000).
Metal-Organic Frameworks (MOFs)
This compound has been used in the synthesis of metal-organic frameworks (MOFs). For example, a study synthesized MOFs using chiral binaphthol-like ligands of 4-(1H-imidaozol-1-yl)benzoic acid and 4-(1H-2-methylimidazol-1-yl)benzoic acid, which are related to the compound . These MOFs exhibited various interpenetrating topologies and were synthesized under solvothermal conditions (Cui, K. et al., 2011).
Fluorescence and Anion Recognition
This compound derivatives have been explored for their fluorescence properties and anion recognition capabilities. For instance, 4-(N,N-dimethylamino)benzoic acid was found to be a simple chromogenic and fluorogenic anion host, showing high selectivity to divalent anions like HPO4 2- and SO4 2- over monovalent anions (Hou, X., & Kobiro, K., 2006).
Synthesis and Characterization of Complexes
The compound has been involved in the synthesis and characterization of various complexes. A study synthesized a ligand containing 2-(2,4-dioxo-4-thiophen-2-yl-butyrylamino)-benzoic acid and formed complexes with transition metal ions. These complexes were studied for their thermal analysis, molar conductivity, and antimicrobial potential (Refat, M. et al., 2021).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The exact mode of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C .
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-9(4-6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPAPRBHZGJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656960 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62729-39-9 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B1499092.png)


